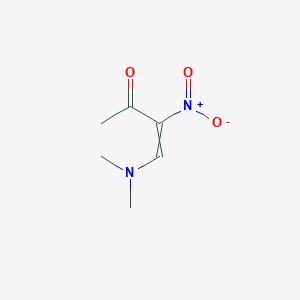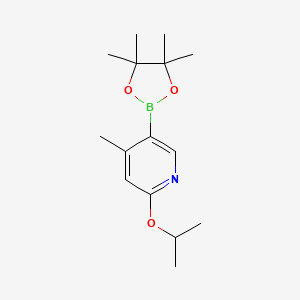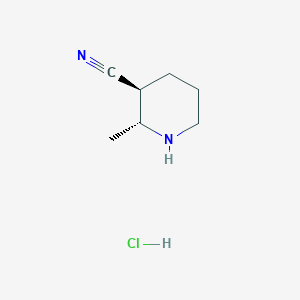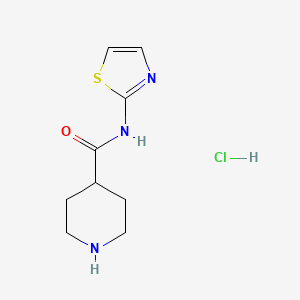![molecular formula C9H6Cl2N2O2 B1403703 Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1125592-35-9](/img/structure/B1403703.png)
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Descripción general
Descripción
“Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound with the CAS Number: 1125592-35-9 . It has a molecular weight of 245.06 . The IUPAC name for this compound is methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6Cl2N2O2/c1-15-9(14)13-3-2-5-6(10)4-7(11)12-8(5)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Cancer Therapeutics: FGFR Inhibitors
This compound serves as a core structure for the synthesis of derivatives that act as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). Abnormal FGFR signaling is implicated in various cancers, and targeting this pathway is a promising strategy for cancer therapy . Derivatives of this compound have shown to inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion abilities in breast cancer cell lines .
Pharmacokinetics: Drug Metabolism Studies
The compound’s derivatives have been evaluated for their pharmacokinetic properties. Studies include assessing the total clearance, plasma concentration, and oral bioavailability in animal models, which are crucial parameters for drug development .
Enzyme Inhibition: JAK Inhibitors
Derivatives of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate have been synthesized to target Janus Kinases (JAK), which play a significant role in the signaling pathways of various cytokines and growth factors. These derivatives are potential treatments for myeloproliferative disorders .
Organic Synthesis: Cross-Coupling Reactions
In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for constructing carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .
Chemical Biology: Probing Cellular Processes
The compound’s derivatives can be used as molecular probes to study cellular processes such as signal transduction pathways. This application is vital for understanding the mechanisms of diseases at the molecular level .
Material Science: Synthesis of Functional Materials
The chemical structure of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate allows for its use in the synthesis of functional materials. These materials have applications in various fields, including electronics, photonics, and nanotechnology .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .
Direcciones Futuras
While specific future directions for “Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” are not available in the retrieved data, research into pyrrolo[2,3-b]pyridine derivatives is ongoing due to their potential therapeutic applications . Further studies could focus on optimizing the synthesis of these compounds and exploring their biological activities.
Mecanismo De Acción
Target of Action
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound that has been found to have potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition can lead to a decrease in the signaling pathways that these receptors are involved in, leading to changes in cellular processes such as cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is critical in controlling tumor growth, proliferation, and apoptosis . By inhibiting FGFRs, the compound can disrupt this pathway, potentially leading to a decrease in tumor growth .
Result of Action
The inhibition of FGFRs and the disruption of the PI3K/Akt/mTOR signaling pathway can lead to a decrease in tumor growth and proliferation . This could potentially make the compound a useful tool in cancer treatment .
Propiedades
IUPAC Name |
methyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)13-3-2-5-6(10)4-7(11)12-8(5)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBAVIVPHNQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC2=C1N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)

![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)
